molecular formula C12H14F3NO4S B7864091 ((3-(Trifluoromethyl)phenyl)sulfonyl)valine

((3-(Trifluoromethyl)phenyl)sulfonyl)valine

Cat. No.: B7864091
M. Wt: 325.31 g/mol
InChI Key: KVNFXYSAEPLUHG-JTQLQIEISA-N
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Description

((3-(Trifluoromethyl)phenyl)sulfonyl)valine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a valine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-(Trifluoromethyl)phenyl)sulfonyl)valine typically involves multiple steps. One common approach is to start with 3-(trifluoromethyl)aniline as the precursor. The aniline undergoes sulfonylation to introduce the sulfonyl group, followed by coupling with valine under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: ((3-(Trifluoromethyl)phenyl)sulfonyl)valine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

((3-(Trifluoromethyl)phenyl)sulfonyl)valine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand protein interactions and enzyme activities.

  • Medicine: Its derivatives could be explored for potential therapeutic uses, such as in the treatment of diseases where the trifluoromethyl group plays a crucial role.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which ((3-(Trifluoromethyl)phenyl)sulfonyl)valine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the molecule, affecting its binding affinity to enzymes or receptors. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

((3-(Trifluoromethyl)phenyl)sulfonyl)valine can be compared to other trifluoromethyl-substituted compounds, such as trifluoromethanesulfonic acid and trifluoroacetic acid. These compounds share the trifluoromethyl group but differ in their functional groups and applications. The uniqueness of this compound lies in its combination of the trifluoromethyl group with the valine amino acid, which provides distinct chemical and biological properties.

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Properties

IUPAC Name

(2S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c1-7(2)10(11(17)18)16-21(19,20)9-5-3-4-8(6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNFXYSAEPLUHG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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